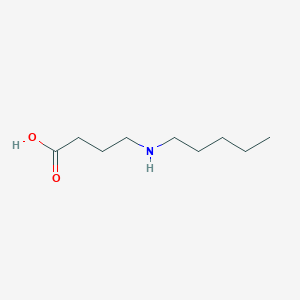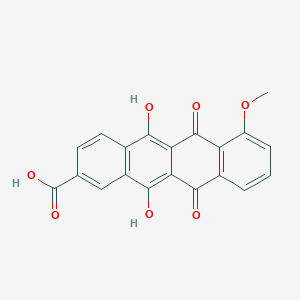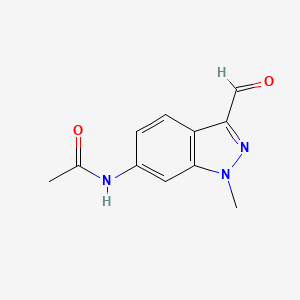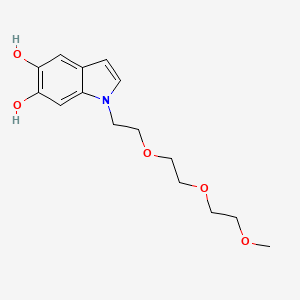
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol is a complex organic compound with a unique structure that includes an indole core substituted with a polyether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol typically involves multiple steps. One common approach is to start with the indole core and introduce the polyether chain through a series of etherification reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the indole ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The polyether chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups on the indole ring can participate in hydrogen bonding and other interactions with biological molecules. The polyether chain can enhance the solubility and bioavailability of the compound, allowing it to interact with cellular pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl acetate
Uniqueness
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol is unique due to its indole core combined with a polyether chain. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of both hydroxyl groups and a polyether chain allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]indole-5,6-diol |
InChI |
InChI=1S/C15H21NO5/c1-19-6-7-21-9-8-20-5-4-16-3-2-12-10-14(17)15(18)11-13(12)16/h2-3,10-11,17-18H,4-9H2,1H3 |
InChI Key |
NFKOTFGJYVQORG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCN1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



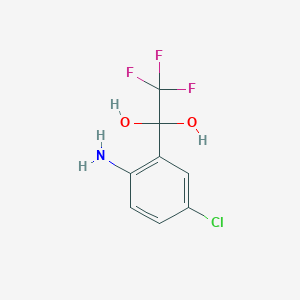
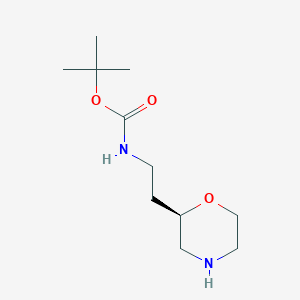
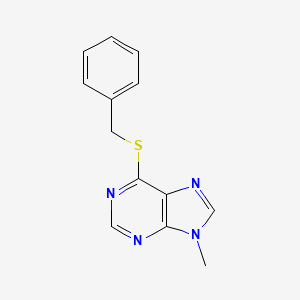
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

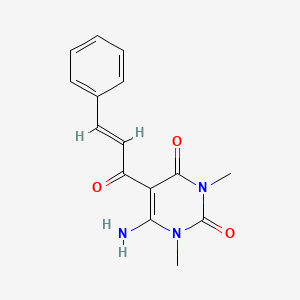
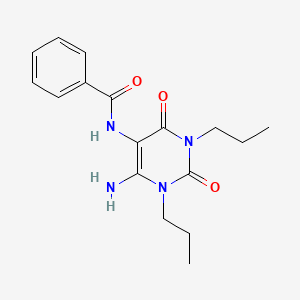

![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)

